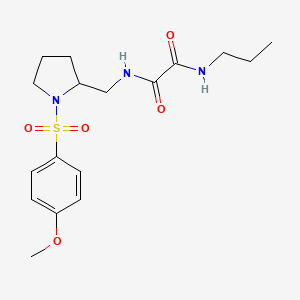

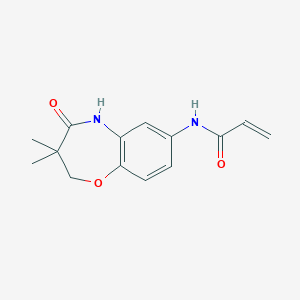

![molecular formula C12H15N3O2S2 B2833299 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 742094-74-2](/img/structure/B2833299.png)

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial and Antifungal Applications

Antimicrobial Agents : A study by Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Antifungal Activities : Chen et al. (2007) synthesized derivatives of 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole and oxadiazole showing fungicidal activities. Two compounds from this study were found to inhibit mycelial growth by approximately 50% at concentrations as low as 2.9-93.3 μg/mL against various fungi (Chen et al., 2007).

Solar Cell Applications

- Sensitization-Based Solar Cells : Rahman et al. (2018) described the use of an organo-sulfur compound, specifically a derivative of 1,3,4-thiadiazole, as a novel redox couple in dye-sensitized and quantum-dot sensitized solar cells. This compound exhibited improved redox behavior and higher power conversion efficiency compared to conventional electrolytes, highlighting its potential in solar cell applications (Rahman, Wang, Nath, & Lee, 2018).

Crystal Engineering and Materials Science

- Gold(I) Thiolate Compounds : Tzeng, Schier, and Schmidbaur (1999) reported on the crystal engineering of gold(I) thiolate compounds involving 1,3,4-thiadiazole derivatives. The study demonstrated how these compounds form hydrogen-bonded frameworks in their crystal lattices, which could be relevant for designing new materials with specific properties (Tzeng, Schier, & Schmidbaur, 1999).

Molecular Modeling and Drug Design

- Anti-inflammatory and Analgesic Agents : A molecular modeling and pharmacological evaluation by Shkair et al. (2016) focused on 1,3,4-thiadiazoles as potential anti-inflammatory and analgesic agents. The study provided insights into the compounds' mechanisms of action against the COX-2 enzyme, highlighting their therapeutic potential (Shkair, Shakya, Raghavendra, & Naik, 2016).

Antioxidant Activity

- Novel Antioxidants : El Ashry et al. (2019) synthesized 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles and evaluated their antioxidant behavior. Some compounds exhibited significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases (El Ashry, Ramadan, Amer, El Kilany, Badawy, & Rabea, 2019).

作用機序

Target of Action

The primary target of the compound “5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol” is currently unknown. The compound is structurally similar to 2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile , which is a tertiary amino compound . Tertiary amines are known to act as Bronsted bases, capable of accepting a hydron from a donor . .

Mode of Action

It’s structurally similar compound, 3,4-dimethoxyphenethylamine, has been reported to have some activity as a monoamine oxidase inhibitor . This suggests that the compound might interact with its targets by inhibiting the breakdown of monoamine neurotransmitters, thereby increasing their availability.

Biochemical Pathways

If it acts similarly to 3,4-Dimethoxyphenethylamine, it might affect the monoamine neurotransmitter pathway . Monoamines include neurotransmitters like dopamine, norepinephrine, and serotonin, which play crucial roles in mood regulation, alertness, and cognition.

Result of Action

If it acts similarly to 3,4-Dimethoxyphenethylamine, it might increase the availability of monoamine neurotransmitters, potentially affecting mood and cognition .

特性

IUPAC Name |

5-[2-(3,4-dimethoxyphenyl)ethylamino]-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-16-9-4-3-8(7-10(9)17-2)5-6-13-11-14-15-12(18)19-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAYOJOLFNRHJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NNC(=S)S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

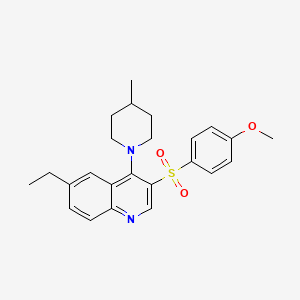

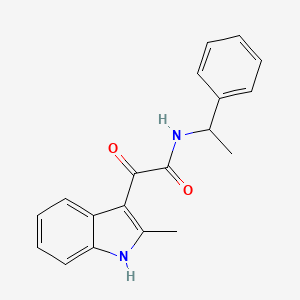

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2833225.png)

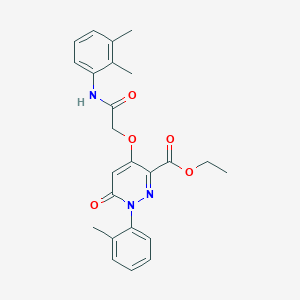

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2833226.png)

![[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate](/img/structure/B2833230.png)

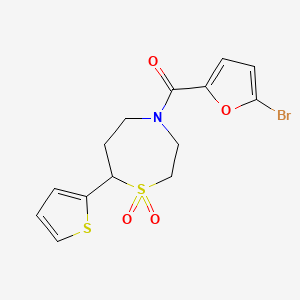

![2lambda6-Thia-1-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2833239.png)